Cas no 159623-35-5 (NONAFLUOROPENTANOYL BROMIDE)

Nonafluoropentanoyl bromide (C₅F₉BrO) is a fluorinated acyl bromide derivative characterized by its high reactivity and strong electron-withdrawing properties. The presence of nine fluorine atoms enhances its stability and resistance to hydrolysis, making it suitable for use in demanding synthetic applications. This compound is particularly valuable in the preparation of fluorinated esters, amides, and other derivatives, where its acyl bromide functionality facilitates efficient nucleophilic substitution reactions. Its perfluorinated chain imparts unique physicochemical properties, including thermal and chemical inertness, which are advantageous in specialty chemical synthesis. Nonafluoropentanoyl bromide is commonly employed in pharmaceuticals, agrochemicals, and advanced material research. Proper handling under inert conditions is recommended due to its moisture sensitivity.
NONAFLUOROPENTANOYL BROMIDE structure
NONAFLUOROPENTANOYL BROMIDE structure
Product name:NONAFLUOROPENTANOYL BROMIDE
CAS No:159623-35-5
MF:C5OF9Br
Molecular Weight:326.943
CID:3474457
PubChem ID:2775839

NONAFLUOROPENTANOYL BROMIDE 化学的及び物理的性質

名前と識別子

    • NONAFLUOROPENTANOYL BROMIDE
    • NONAFLUOROVALEROYL BROMIDE
    • Pentanoyl bromide, 2,2,3,3,4,4,5,5,5-nonafluoro-
    • 2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl bromide
    • AKOS016015353
    • 2,2,3,3,4,4,5,5,5-nonafluoropentanoyl Bromide
    • MFCD00155889
    • NS00111395
    • 159623-35-5
    • Nonafluoropentanoylbromide
    • DTXCID001324865
    • DTXSID70895349
    • Nonafluoropentanoyl bromide
    • インチ: InChI=1S/C5BrF9O/c6-1(16)2(7,8)3(9,10)4(11,12)5(13,14)15
    • InChIKey: CJRZVDYMJZXUDK-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 325.89888Da
  • 同位素质量: 325.89888Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 10
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 293
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 17.1Ų

NONAFLUOROPENTANOYL BROMIDE Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
N194405-1g
Nonafluoropentanoyl bromide
159623-35-5
1g
$ 140.00 2022-06-03
TRC
N194405-2.5g
Nonafluoropentanoyl bromide
159623-35-5
2.5g
$ 235.00 2022-06-03

NONAFLUOROPENTANOYL BROMIDE 関連文献

NONAFLUOROPENTANOYL BROMIDEに関する追加情報

Introduction to NONAFLUOROPENTANOYL BROMIDE (CAS No. 159623-35-5)

NONAFLUOROPENTANOYL BROMIDE (CAS No. 159623-35-5) is a highly specialized chemical compound that has gained significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound, characterized by its unique fluorinated structure, offers a range of properties that make it a valuable reagent in various applications. In this detailed introduction, we will explore the chemical properties, synthesis methods, and potential applications of NONAFLUOROPENTANOYL BROMIDE.

Chemical Structure and Properties

NONAFLUOROPENTANOYL BROMIDE is a bromide derivative of nonafluoropentanoic acid. Its molecular formula is C5F9BrO2, and it has a molecular weight of approximately 287.01 g/mol. The compound features a long fluorinated alkyl chain, which imparts several distinctive properties:

  • Hydrophobicity: The presence of multiple fluorine atoms makes NONAFLUOROPENTANOYL BROMIDE highly hydrophobic, which is beneficial in applications requiring water-repellent or oil-repellent properties.
  • Thermal Stability: Fluorinated compounds are known for their high thermal stability, making NONAFLUOROPENTANOYL BROMIDE suitable for use in high-temperature processes.
  • Chemical Inertness: The fluorinated structure provides chemical inertness, reducing the likelihood of unwanted side reactions during synthesis or application.

Synthesis Methods

The synthesis of NONAFLUOROPENTANOYL BROMIDE typically involves the reaction of nonafluoropentanoic acid with a brominating agent. One common method is the use of phosphorus tribromide (PBr3) as the brominating agent. The reaction can be summarized as follows:

C5F9C(O)OH + PBr3 → C5F9C(O)Br + H3PBO3

This reaction is usually carried out under controlled conditions to ensure high yield and purity. Recent advancements in synthetic chemistry have also explored alternative brominating agents and catalysts to improve the efficiency and environmental sustainability of the process.

Potential Applications

The unique properties of NONAFLUOROPENTANOYL BROMIDE make it a versatile reagent with a wide range of potential applications:

  • Surfactants and Coatings: Due to its hydrophobic nature, NONAFLUOROPENTANOYL BROMIDE can be used as an intermediate in the synthesis of surfactants and coatings with enhanced water-repellent properties.
  • Lubricants: strong>: The low surface energy and chemical inertness of fluorinated compounds make them ideal for use in lubricants that require high stability and performance under extreme conditions.
  • Micelle Formation: strong>: In aqueous solutions, NONAFLUOROPENTANOYL BROMIDE-derived surfactants can form micelles, which have applications in drug delivery systems and nanotechnology.
  • Polymer Synthesis: strong>: The reactivity of the bromide group allows for the incorporation of fluorinated segments into polymers, enhancing their thermal stability and chemical resistance.

Literature Review and Recent Research Findings strong>

The scientific literature on NONAFLUOROPENTANOYL BROMIDE strong > is rich with studies exploring its properties and applications. For instance, a recent study published in the Journal of Organic Chemistry investigated the use of fluorinated acyl bromides as efficient catalysts in cross-coupling reactions. The results showed that compounds like NONAFLUOROPENTANOYL BROMIDE significantly improved reaction yields and selectivity compared to traditional catalysts.

In another study, researchers at the University of California explored the use of NONAFLUOROPENTANOYL BROMIDE in the development of novel surfactants for enhanced oil recovery (EOR). The fluorinated surfactants demonstrated superior performance in reducing interfacial tension between oil and water, leading to increased oil recovery rates.

A third area of interest is the application of NONAFLUOROPENTANOYL BROMIDE in pharmaceutical research. A study published in the Journal of Medicinal Chemistry highlighted the potential of fluorinated acyl bromides as intermediates in the synthesis of new antiviral agents. The unique properties of these compounds allowed for the design of more stable and effective drugs with improved pharmacokinetic profiles.

Safety Considerations and Handling Guidelines strong>

In summary, NONAFLUOROPENTANOYL BROMIDE (CAS No. 159623-35-5) is a versatile and valuable reagent with a wide range of applications in organic synthesis, materials science, and pharmaceutical research. Its unique chemical properties make it an attractive choice for researchers seeking to develop innovative solutions in these fields. As ongoing research continues to uncover new possibilities for this compound, its importance in modern chemistry is likely to grow even further.

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